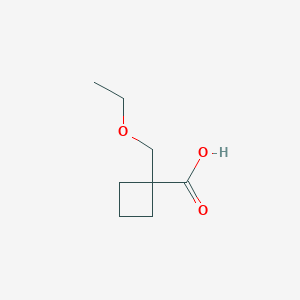
1-(Ethoxymethyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxymethyl)cyclobutan-1-carbonsäure ist ein Cyclobutan-Derivat, das in der wissenschaftlichen Gemeinschaft aufgrund seiner potenziellen biologischen Aktivität und vielfältigen Anwendungen großes Interesse geweckt hat. Diese Verbindung besitzt eine einzigartige chemische Struktur, was sie zu einem vielversprechenden Kandidaten für verschiedene Forschungsgebiete macht.
Vorbereitungsmethoden
Die Synthese von 1-(Ethoxymethyl)cyclobutan-1-carbonsäure beinhaltet typischerweise die Reaktion von Cyclobutanderivaten mit Ethoxymethylierungsmitteln unter kontrollierten Bedingungen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um eine optimale Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden können Massenherstellungsverfahren, die Beschaffung und die Bereitstellung von Rohstoffen umfassen, um die Verbindung in größerem Umfang herzustellen .
Analyse Chemischer Reaktionen
1-(Ethoxymethyl)cyclobutan-1-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen spezifische Lösungsmittel, Temperaturregelung und Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
1-(Ethoxymethyl)cyclobutan-1-carbonsäure hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die potenzielle biologische Aktivität der Verbindung macht sie zu einem Kandidaten für Studien zu Enzyminhibition, Rezeptorbindung und anderen biochemischen Prozessen.
Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Verwendung als Vorläufer für die Arzneimittelentwicklung.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet und trägt so zu Fortschritten in verschiedenen industriellen Prozessen bei
Wirkmechanismus
Der Wirkmechanismus von 1-(Ethoxymethyl)cyclobutan-1-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Art der Interaktionen der Verbindung ab .
Wissenschaftliche Forschungsanwendungen
1-(Ethoxymethyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
1-(Ethoxymethyl)cyclobutan-1-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Cyclobutan-1,1-dicarbonsäureethylester: Diese Verbindung teilt einen ähnlichen Cyclobutan-Kern, unterscheidet sich jedoch in ihren funktionellen Gruppen.
1-Ethoxycarbonylcyclobutan-1-carbonsäure: Diese Verbindung hat eine ähnliche Struktur, aber mit unterschiedlichen Substituenten.
Die Einzigartigkeit von 1-(Ethoxymethyl)cyclobutan-1-carbonsäure liegt in ihrer spezifischen Ethoxymethylgruppe, die ihr einzigartige chemische und biologische Eigenschaften verleiht .
Eigenschaften
IUPAC Name |
1-(ethoxymethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-6-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKVZZRFSGOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)
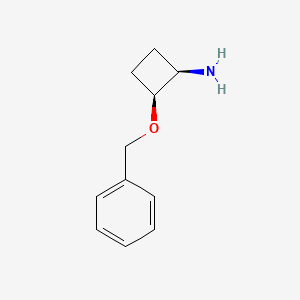
![6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B12275001.png)
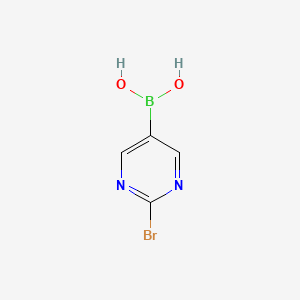
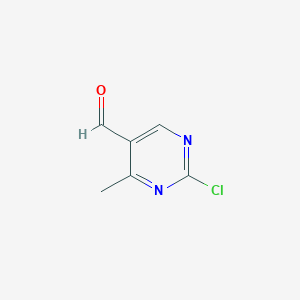
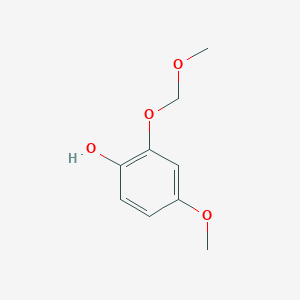
![1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one](/img/structure/B12275016.png)
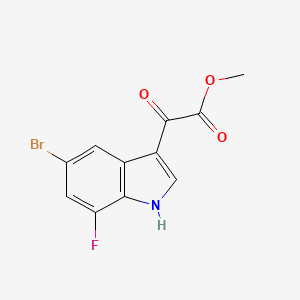
![1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275034.png)
![3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
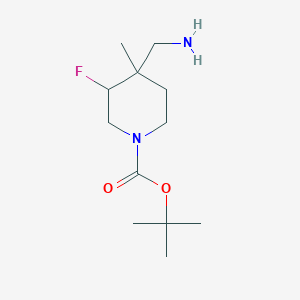
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12275063.png)

